Sodium decane-1-sulfonate acts as an ion-pairing reagent in HPLC: . It improves the separation and resolution of positively charged analytes, such as peptides and proteins, by forming ionic pairs with them. This enhances their retention time and detection sensitivity in HPLC analysis [, ].
Sodium decane-1-sulfonate finds application in the analysis of organic small molecules by HPLC and ion-pair liquid chromatography []. Its anionic sulfonate group facilitates the separation of positively charged analytes, similar to its role in analyzing peptides and proteins.
Research studies have employed sodium decane-1-sulfonate to investigate interactions between various molecules. For instance, some studies have explored its interactions with hydroxypropylmethylcellulose, a commonly used polymer [].
Sodium decane-1-sulfonate, also known as sodium 1-decanesulfonate, is an organic compound with the chemical formula C₁₀H₂₁NaO₃S and a molar mass of 244.33 g/mol. It appears as a white powder and is soluble in water at a concentration of approximately 0.05 g/mL . This compound is classified as an anionic surfactant and is primarily used in various chemical synthesis applications.
The primary function of SDS in research is based on its ability to form micelles in aqueous solutions. Micelles are spherical aggregates formed by the self-assembly of SDS molecules. The hydrophilic head groups face outwards towards the water, while the hydrophobic tails cluster inwards. This property allows SDS to solubilize hydrophobic molecules and particles by incorporating them into the micelle core [].
Sodium decane-1-sulfonate exhibits low toxicity and is generally regarded as safe for use in biochemical applications. Its biological activity includes:
Sodium decane-1-sulfonate can be synthesized through several methods:
Sodium decane-1-sulfonate finds applications in various fields:
Studies on the interactions of sodium decane-1-sulfonate focus on its role as a surfactant and its effects on biological systems. Research indicates that it can modulate the behavior of proteins and peptides in solution, potentially affecting their stability and activity during analytical procedures . Additionally, its interactions with various ions and small molecules have been explored to understand its role in complexation chemistry.
Sodium decane-1-sulfonate shares similarities with other sulfonates but has unique properties that distinguish it:
Compound Name | Chemical Formula | Molar Mass (g/mol) | Unique Features |
---|---|---|---|
Sodium dodecyl sulfate | C₁₂H₂₅NaO₄S | 288.38 | Stronger surfactant properties |
Sodium octanesulfonate | C₈H₁₈NaO₃S | 218.29 | Shorter carbon chain; less hydrophobic |
Sodium hexadecyl sulfate | C₁₆H₃₃NaO₄S | 342.48 | Higher molecular weight; more hydrophobic |
Sodium decane-1-sulfonate's unique carbon chain length (ten carbon atoms) provides a balance between hydrophilicity and hydrophobicity, making it particularly effective for specific applications where moderate surfactant properties are required without excessive foaming or solubility issues.
Sodium decane-1-sulfonate’s adsorption at interfaces is governed by electrostatic and hydrophobic interactions. The Gibbs adsorption isotherm model predicts its surface excess concentration ($$ \Gamma $$) as a function of bulk concentration, where:
$$
\Gamma = -\frac{1}{RT} \left( \frac{\partial \gamma}{\partial \ln C} \right)_T
$$
Here, $$ \gamma $$ represents interfacial tension, $$ R $$ the gas constant, $$ T $$ temperature, and $$ C $$ surfactant concentration. Experimental validation using pendant drop tensiometry reveals a Langmuir-type adsorption isotherm, consistent with monolayer formation at the decane-water interface [2] [5].
Molecular dynamics simulations further illustrate that the sulfonate headgroup anchors at the aqueous phase, while the decyl chain extends into the oil phase. This orientation minimizes interfacial energy by reducing dipole-dipole repulsion between adjacent headgroups [2]. Comparative studies with polyethylene glycol (PEG)-modified surfactants show sodium decane-1-sulfonate’s lower critical micelle concentration (CMC) of 8–10 mM, attributed to its weaker steric hindrance [3] [5].
Interfacial tension (IFT) measurements in decane-water systems demonstrate sodium decane-1-sulfonate’s limited impact on IFT reduction. At 25°C, a 5 wt% solution reduces IFT from 48.9 mN/m (pure water-decane) to 46.2 mN/m, a marginal 5.5% decrease [2]. This contrasts sharply with PEG-modified surfactants, which achieve >30% IFT reduction under identical conditions. The disparity arises from sodium decane-1-sulfonate’s inability to form interfacial micelles, as confirmed by neutron reflectivity data [2].
Table 1: Interfacial Tension (IFT) of Sodium Decane-1-Sulfonate at Varying Concentrations
Concentration (wt%) | IFT (mN/m) | Temperature (°C) |
---|---|---|
0.0 | 48.9 | 25 |
1.0 | 47.8 | 25 |
5.0 | 46.2 | 25 |
10.0 | 45.9 | 25 |
Temperature increases to 50°C further diminish IFT reduction efficacy, with 5 wt% solutions yielding only 44.1 mN/m [2]. This thermal destabilization aligns with decreased adsorption entropy at elevated temperatures.
X-ray reflectivity studies quantify the interfacial thickness of sodium decane-1-sulfonate monolayers at ~1.2 nm, comparable to molecular length predictions. The hydrophobic tail (1.0 nm) and sulfonate headgroup (0.2 nm) contribute to this dimension [5]. Despite this, the surfactant’s rigid alkyl chain limits interfacial flexibility, resulting in brittle monolayers prone to fracture under shear stress [2].
In contrast, surfactants with branched or unsaturated tails exhibit thickness variations up to 0.5 nm, underscoring the role of molecular geometry in interfacial stability. Sodium decane-1-sulfonate’s uniform thickness enhances its utility in controlled emulsification but restricts adaptive responses to dynamic interfacial perturbations.
The linear decyl chain and sulfonate headgroup confer predictable structure-function relationships:
Table 2: Molecular Properties Influencing Interfacial Behavior
Property | Value/Description | Impact on Function |
---|---|---|
Hydrophobic tail length | 1.0 nm (C₁₀) | Determines oil-phase penetration |
Headgroup size | 0.25 nm (ionic radius) | Affects charge density |
Molecular weight | 244.33 g/mol | Influences diffusion kinetics |
At saturation coverage, sodium decane-1-sulfonate adopts a tilted hexagonal packing arrangement with a tilt angle of 15° relative to the interface normal. This configuration maximizes tail-tail van der Waals interactions while accommodating headgroup repulsion [5]. Grazing-incidence X-ray diffraction (GIXD) reveals lattice parameters of $$ a = 0.52 \, \text{nm} $$ and $$ b = 0.48 \, \text{nm} $$, consistent with tight molecular packing [2].
Disruptions in alignment, such as those induced by pH shifts below 4.0, protonate the sulfonate group ($$ \text{-SO}3^- \rightarrow \text{-SO}3H $$), eliminating charge repulsion and triggering monolayer collapse. This pH sensitivity limits applications in acidic environments but enables stimuli-responsive emulsion destabilization [3] [5].
Irritant